Welcome to the BenchChem Online Store!
molecular formula C8H10Cl2O2 B8622617 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- CAS No. 61820-12-0

2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl-

Cat. No. B8622617
M. Wt: 209.07 g/mol
InChI Key: VZXWRVKAQVLXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04468521

Procedure details

The above procedure was repeated except that 27.4 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate was used in lieu of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate. In this case, 19.8 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide was obtained (yield 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH:9](Cl)[CH:10]=[C:11]([Cl:13])[Cl:12])[CH2:3][C:4]([O:6]CC)=[O:5].CC(C)(C(Cl)C=C(Cl)Cl)CC(OC)=O>>[CH3:1][C:2]1([CH3:15])[CH:9]([CH:10]=[C:11]([Cl:13])[Cl:12])[O:6][C:4](=[O:5])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)OCC)(C(C=C(Cl)Cl)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(=O)OC1C=C(Cl)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.